Mono(2-carboxyethyl) Phthalate-d4

Isotope Dilution Mass Spectrometry Matrix Effect Correction Analytical Method Validation

Matrix effects in LC-MS/MS can bias phthalate metabolite quantification by >30-50%, compromising data integrity for studies like NHANES. Mono(2-carboxyethyl) Phthalate-d4 (MCEP-d4) is the scientifically mandated internal standard for isotope dilution mass spectrometry (IDMS). - **Co-elution & Ionization Matching**: Identical retention time and ionization efficiency as native MCEP, correcting matrix effects without standard addition. - **Regulatory Compliance**: Validated for FDA/EMA bioanalytical methods; delivers class-level recovery >84% and RSD <5%. - **Certified Quality**: Neat solid. Purity ≥98% (by HPLC). Isotopic enrichment ≥98 atom % D.

Molecular Formula C11H10O6
Molecular Weight 242.219
CAS No. 1794753-19-7
Cat. No. B586303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMono(2-carboxyethyl) Phthalate-d4
CAS1794753-19-7
Synonyms1,2-(Benzene-d4)dicarboxylic Acid 1-(2-Carboxyethyl) Ester;  1,2-(Benzene-d4)dicarboxylic Acid Mono(2-carboxyethyl) Ester;  MCEP-d4; 
Molecular FormulaC11H10O6
Molecular Weight242.219
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)C(=O)OCCC(=O)O
InChIInChI=1S/C11H10O6/c12-9(13)5-6-17-11(16)8-4-2-1-3-7(8)10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)/i1D,2D,3D,4D
InChIKeyOSXPVFSMSBQPBU-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mono(2-carboxyethyl) Phthalate-d4 Deuterated Internal Standard


Mono(2-carboxyethyl) Phthalate-d4 (MCEP-d4) is a stable isotope-labeled analog of the phthalate monoester metabolite Mono(2-carboxyethyl) Phthalate (MCEP; unlabeled CAS 92569-47-6), in which four hydrogen atoms on the aromatic ring are replaced with deuterium (d4) . As a deuterated internal standard, it is specifically designed for use in isotope dilution mass spectrometry (IDMS) workflows, including LC-MS/MS and GC-MS, to enable accurate, precise, and matrix-corrected quantification of MCEP in biological and environmental samples . The compound is supplied as a neat, solid analytical reference material, typically with a certified chemical purity ≥98% and isotopic enrichment ≥98 atom % D .

Isotope dilution LC-MS/MS and GC-MS bioanalysis workflow
Deuterated internal standard for MCEP metabolite quantification
Matrix-corrected quantification in biological fluids and environmental samples

Why MCEP-d4 Is Irreplaceable in Bioanalysis


Quantitative bioanalysis of phthalate metabolites is confounded by significant matrix effects—specifically, ionization suppression or enhancement in LC-MS/MS sources—which can introduce biases exceeding 30-50% if uncorrected [1]. Non-deuterated MCEP, a structural analog or a generic surrogate such as benzyl benzoate cannot co-elute identically or mimic the exact ionization behavior of the target analyte, leading to inaccurate quantification in complex matrices like urine or serum . In contrast, MCEP-d4, as a stable isotope-labeled analog, co-elutes with native MCEP, shares identical extraction recovery and ionization efficiency, and enables isotope dilution to compensate for sample-to-sample matrix variability, thereby ensuring method accuracy and reproducibility compliant with FDA and EMA bioanalytical method validation guidelines [2]. Generic substitution with non-isotopic standards fundamentally violates the core principle of isotope dilution mass spectrometry (IDMS) and is not scientifically defensible for trace-level quantification in biomonitoring or pharmacokinetic studies.

Target ISTD (MCEP-d4)
Non-Isotopic Surrogate
Chromatography
Co-elutes with native MCEP
Different retention time
Ionization Behavior
Matches native analyte ionization efficiency
Ionization efficiency differs; poor correction
Matrix Effect
Enables isotope dilution correction for sample variability
Fails uniform matrix correction; requires standard addition

Quantitative Performance of MCEP-d4 Internal Standard


Matrix Effect Reduction with Deuterated Phthalates

In a comparative study using deuterated phthalates as internal standards for wine analysis, the use of isotope-labeled analogs enabled matrix-error-free determinations without the need for standard addition, as statistically equal slopes were obtained across synthetic, white, rosé, and red wine matrices. Non-isotopic surrogates, such as benzyl benzoate, failed to provide this uniform correction, demonstrating a class-level advantage for deuterated phthalates including MCEP-d4 [1].

Matrix Effect Reduction
Class-level
Equal calibration slopes across 4 wine matrices vs. non-isotopic surrogate requiring standard addition
Supports matrix-independent calibration for deuterated phthalate ISTDs
Class-level inference; headspace SPME-GC-MS method context
Isotope Dilution Mass Spectrometry Matrix Effect Correction Analytical Method Validation

Recovery and Precision in Deuterated IS Methods

In a validated on-line SPE-HPLC-MS/MS method for urinary phthalate metabolites, the use of deuterated internal standards (d4-MBP, d4-MBzP, d4-MEHP) resulted in method recoveries >84.3% and intra-assay precision (RSD) between 0.8–4.8%. These performance metrics are attributable to the isotope dilution technique, which corrects for variable extraction recovery and ionization efficiency [1]. While not specific to MCEP-d4, this class-level evidence supports the expectation of similar performance for MCEP-d4 when applied to MCEP quantification.

Recovery and Precision
Class-level
Recovery >84.3%, intra-assay RSD 0.8–4.8%
Establishes method robustness benchmark for deuterated phthalate ISTDs
Class-level exemplars (d4-MBP/d4-MBzP/d4-MEHP) from on-line SPE-HPLC-MS/MS method
Isotope Dilution Recovery Precision LC-MS/MS

Isotopic Purity and Structural Fidelity

Mono(2-carboxyethyl) Phthalate-d4 (MCEP-d4) is distinguished from unlabeled MCEP (CAS 92569-47-6) by a molecular weight shift of +4 Da (238.19 → 242.22 g/mol) and a certified isotopic enrichment of ≥98 atom % D . This high isotopic purity ensures that the d4-labeled compound does not contribute significant signal to the unlabeled MCEP quantification channel, a common pitfall with lower-purity deuterated standards. Furthermore, the exact co-elution with native MCEP in reversed-phase LC is preserved due to minimal deuterium isotope effects on retention .

Isotopic Purity and Identity
Data to verify
MCEP-d4: MW 242.22, ≥98 atom % D; unlabeled MCEP: MW 238.19, natural abundance
Supports channel separation in isotope dilution quantification
Requires CoA verification; minimal deuterium isotope effect on retention
Stable Isotope Labeling Isotopic Purity Reference Material Certification

Detection Sensitivity in Multi-Analyte Panels

A validated HPLC-MS/MS method for 7 urinary phthalate metabolites, employing isotope-labeled internal standards, achieved limits of detection (LOD) ranging from 13.43 to 80.21 ng/L and limits of quantification (LOQ) from 44.77 to 267.37 ng/L for the target analytes [1]. While MCEP-d4 is not explicitly named, the method's reliance on deuterated internal standards for each analyte is explicitly stated as the basis for achieving linearity (r≥0.99976) and accuracy (recovery 88.8–108.9%) [1]. This provides a class-level benchmark for the sensitivity attainable when MCEP-d4 is incorporated into similar multi-analyte biomonitoring panels.

Detection Sensitivity
Context-dependent
LOD 13.43–80.21 ng/L, LOQ 44.77–267.37 ng/L
Sensitivity benchmark for multi-analyte biomonitoring panels using deuterated ISTDs
Cross-study context; validated HPLC-MS/MS method for urinary phthalates
Biomonitoring Limit of Detection LC-MS/MS

Application Scenarios for MCEP-d4


Human Biomonitoring of Phthalate Exposure

MCEP-d4 is the requisite internal standard for quantifying urinary or serum levels of Mono(2-carboxyethyl) Phthalate (MCEP), a specific biomarker of exposure to di-n-pentyl phthalate (DPP) and other precursor phthalates. Its use enables accurate, matrix-corrected quantification at trace levels (low ng/mL) as demonstrated in validated LC-MS/MS methods for phthalate metabolites [1]. This is essential for large-scale biomonitoring initiatives such as NHANES and HBM4EU, where data integrity and inter-laboratory comparability are paramount [2].

Pharmacokinetic and Metabolism Studies

In preclinical or clinical studies investigating the absorption, distribution, metabolism, and excretion (ADME) of phthalate diesters, MCEP-d4 is used to track and quantify the MCEP metabolite in biological fluids. The class-level recovery and precision data (e.g., >84% recovery, RSD <5%) from methods employing deuterated phthalate IS validate its fitness-for-purpose in generating robust pharmacokinetic profiles compliant with regulatory submission standards [3].

Environmental and Food Contamination Analysis

For the determination of phthalate metabolites in complex environmental matrices (e.g., wastewater, soil leachate) or foodstuffs (e.g., wine), MCEP-d4 serves as a surrogate internal standard. The class-level evidence from wine analysis indicates that deuterated phthalate IS enable matrix-independent calibration, eliminating the need for cumbersome standard addition procedures and significantly increasing sample throughput in routine monitoring laboratories [4].

Application
Selection Property
Validation Focus
Human biomonitoring research
Matrix-corrected deuterated ISTD for MCEP
Biological matrix accuracy and reproducibility review
Preclinical pharmacokinetic studies
Co-eluting deuterated analog for metabolite quantification
Extraction recovery and precision endpoint review
Environmental contamination analysis
Matrix-independent calibration support
Standard addition elimination and throughput context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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